1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Description

Chemical Identity and Nomenclature

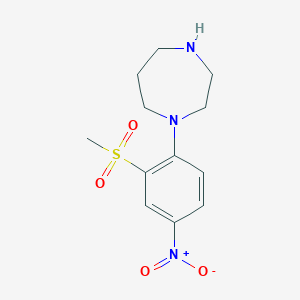

The chemical identity of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is definitively established through its unique combination of structural elements and systematic nomenclature. The compound bears the Chemical Abstracts Service registry number 951624-89-8, providing unambiguous identification within chemical databases worldwide. The molecular formula C12H17N3O4S reflects the precise atomic composition, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom within the molecular structure.

The systematic International Union of Pure and Applied Chemistry name, 1-(2-methylsulfonyl-4-nitrophenyl)-1,4-diazepane, follows established conventions for naming complex heterocyclic compounds. This nomenclature system clearly identifies the diazepane core as the parent structure while systematically describing the substitution pattern of the attached functional groups. The numbering system employed in the name reflects the specific positions of nitrogen atoms within the seven-membered ring and the attachment point of the substituted phenyl group.

Alternative nomenclature systems have generated several synonyms for this compound, including 1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine, which emphasizes the relationship to piperazine derivatives through the homopiperazine designation. Additional variations include 1-[2-(Methylsulphonyl)-4-nitrophenyl]homopiperazine, reflecting alternative spelling conventions for the sulfonyl group. These nomenclature variations demonstrate the evolution of chemical naming systems and the need for standardized identification methods.

The molecular weight of 299.35 grams per mole provides important information for stoichiometric calculations and analytical procedures. This molecular weight value has been consistently reported across multiple chemical databases, confirming the accuracy of the molecular formula and structural assignments. The precision of this value reflects the advanced analytical techniques employed in modern chemical characterization.

The structural representation through Simplified Molecular Input Line Entry System notation provides a compact method for describing the compound's connectivity. The Simplified Molecular Input Line Entry System string CS(=O)(=O)C1=C(C=CC(=C1)N+[O-])N2CCCNCC2 encodes the complete structural information in a format readily processed by chemical software systems. This standardized representation facilitates database searches and computational analysis of the compound's properties.

Historical Development in Heterocyclic Chemistry

The development of 1,4-diazepine chemistry represents a significant chapter in the broader evolution of heterocyclic organic chemistry, with roots extending back to the fundamental discoveries of the nineteenth century. The systematic study of seven-membered nitrogen-containing ring systems emerged as chemists began to explore alternatives to the well-established five- and six-membered heterocycles that had dominated early heterocyclic research. The historical progression from simple heterocyclic compounds to complex substituted derivatives like 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane illustrates the sophistication achieved in modern synthetic organic chemistry.

The foundational understanding of heterocyclic compounds began developing in the 1800s, coinciding with the broader emergence of organic chemistry as a distinct scientific discipline. Early researchers focused primarily on naturally occurring heterocycles, leading to the discovery and characterization of fundamental ring systems such as pyridine, pyrrole, furan, and thiophene. These initial discoveries established the conceptual framework for understanding how heteroatoms could be incorporated into cyclic structures, providing the theoretical foundation necessary for the eventual development of more complex systems like diazepines.

The specific exploration of diazepine chemistry gained momentum as synthetic methodologies advanced throughout the twentieth century. The development of reliable synthetic routes to seven-membered nitrogen-containing rings required sophisticated understanding of ring-forming reactions and conformational preferences. Researchers discovered that 1,4-diazepines could serve as versatile scaffolds for the development of biologically active compounds, leading to increased interest in synthetic methodologies for accessing these ring systems. This recognition of biological potential provided significant motivation for the continued development of diazepine chemistry.

The emergence of compounds like 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane represents the culmination of decades of methodological development in heterocyclic synthesis. The ability to incorporate multiple functional groups onto the diazepane core required mastery of selective functionalization techniques and protection-deprotection strategies. Modern synthetic approaches have enabled chemists to access previously inaccessible structural diversity within the diazepine family, opening new avenues for exploring structure-activity relationships.

Recent advances in synthetic methodology have revolutionized access to complex diazepane derivatives, with particular progress in routes utilizing N-propargylamines as versatile building blocks. These modern synthetic approaches demonstrate high atom economy and provide shorter synthetic routes compared to traditional methods. The development of these efficient synthetic pathways has facilitated the preparation of complex substituted diazepanes, enabling researchers to explore the chemical space available within this heterocyclic family more thoroughly than previously possible.

Position Within Diazepine Derivative Classifications

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane occupies a distinctive position within the broader classification system of diazepine derivatives, representing a highly substituted example of seven-membered nitrogen-containing heterocycles. The compound belongs to the 1,4-diazepine subfamily, which is characterized by the specific positioning of nitrogen atoms at the 1 and 4 positions of the seven-membered ring. This structural arrangement distinguishes it from other diazepine isomers and provides the foundation for its unique chemical properties and reactivity patterns.

The 1,4-diazepine core structure, also known as hexahydro-1,4-diazepine or homopiperazine, represents a saturated seven-membered ring containing two nitrogen atoms. This core structure serves as the parent framework for numerous derivatives, each distinguished by the nature and positioning of substituents attached to the ring system. The systematic classification of these derivatives considers both the degree of saturation and the types of functional groups present, creating a hierarchical organization that facilitates understanding of structure-property relationships.

Within the classification of substituted 1,4-diazepines, compounds bearing aromatic substituents represent a particularly important subclass due to their enhanced stability and potential for further functionalization. The nitrophenyl substituent in 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane places this compound within the category of aryl-substituted diazepines, a group known for diverse biological activities and synthetic utility. The presence of the nitro group further classifies this compound among nitroaromatic derivatives, which often exhibit distinctive electronic properties and reactivity patterns.

The methylsulfonyl functional group provides an additional layer of classification complexity, placing this compound among sulfonyl-containing heterocycles. Sulfonyl groups are recognized for their strong electron-withdrawing effects and their ability to participate in various chemical transformations, making sulfonyl-substituted diazepines valuable synthetic intermediates and potential pharmaceutical targets. The combination of both nitrophenyl and methylsulfonyl substituents creates a multiply-substituted derivative that represents advanced synthetic chemistry within the diazepine family.

The structural complexity of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane also positions it within the broader context of heterocyclic compounds designed for specific applications. The careful selection and positioning of functional groups reflects modern approaches to molecular design, where multiple substituents are strategically incorporated to achieve desired properties. This compound exemplifies the sophisticated level of structural modification achievable within heterocyclic chemistry, demonstrating how systematic functionalization can create molecules with enhanced complexity and potentially improved performance characteristics.

| Classification Category | Specific Type | Structural Feature |

|---|---|---|

| Ring System | 1,4-Diazepine | Seven-membered ring with nitrogen atoms at positions 1 and 4 |

| Saturation Level | Hexahydro | Fully saturated ring system |

| Aromatic Substitution | Nitrophenyl | Electron-withdrawing aromatic substituent |

| Sulfonyl Substitution | Methylsulfonyl | Electron-withdrawing aliphatic sulfonyl group |

| Substitution Pattern | Multiply-substituted | Multiple functional groups on aromatic ring |

The relationship between 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane and related compounds within the diazepine family demonstrates the systematic nature of heterocyclic chemistry. Comparison with simpler derivatives such as unsubstituted 1,4-diazepane or singly-substituted variants reveals how each additional functional group contributes to the overall molecular properties. This systematic relationship enables chemists to predict properties and design new derivatives based on established structure-activity relationships within the diazepine family.

Properties

IUPAC Name |

1-(2-methylsulfonyl-4-nitrophenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-20(18,19)12-9-10(15(16)17)3-4-11(12)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQWXZCLRXSYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Sulfonylation

A critical precursor is 2-nitro-4-methylsulfonyl benzoic acid or related derivatives. According to a patented method, the preparation involves:

- Starting from 2-nitro-4-methylsulfonyl toluene, which is obtained by sulfonation of methyl-substituted aromatic compounds.

- Nitration is performed using concentrated nitric acid under controlled temperature and pressure conditions (150–160°C, 1.3–1.5 MPa) in a tubular reactor system.

- The reaction mixture is quenched with water, followed by centrifugation and washing to isolate the wet product without drying.

- The nitrated intermediate is then oxidized to the corresponding benzoic acid derivative.

The process includes pH adjustments using NaOH and HCl to purify and crystallize the product, ensuring high purity and yield (typically above 70%).

| Step | Conditions | Description | Outcome |

|---|---|---|---|

| S1 | Sulfonation | Introduction of methylsulfonyl group | Methylsulfonyl-substituted toluene |

| S2 | Nitration (150–160°C, 1.3–1.5 MPa) | Nitration of aromatic ring | 2-nitro-4-methylsulfonyl toluene |

| S3 | Quenching and centrifugation | Isolation of wet product | Wet nitrated intermediate |

| S4 | Oxidation and pH adjustment | Conversion to benzoic acid | 2-nitro-4-methylsulfonyl benzoic acid |

Alternative Preparation of Arylazo Sulfones (Related Sulfone Intermediates)

Another approach involves the preparation of arylazo sulfones, which are structurally related sulfone intermediates. This method includes:

- Formation of arenediazonium salts from aromatic amines via diazotization using sodium nitrite and acid at low temperature (0°C).

- Reaction of the arenediazonium salt with sodium methanesulfinate in dichloromethane at room temperature to yield arylazo sulfones.

- Purification by precipitation and filtration.

This metal-free, photocatalyst-free method provides a mild and efficient route to sulfone-containing aromatic intermediates, which can be further functionalized.

Coupling with 1,4-Diazepane

The final step involves nucleophilic substitution of the activated aromatic intermediate with 1,4-diazepane:

- The aromatic intermediate bearing a good leaving group (e.g., a halide or sulfonyl chloride) is reacted with 1,4-diazepane under aminolysis conditions.

- For example, chlorination of sodium p-nitro benzyl sulfonate with phosphorus pentachloride (PCl5) yields the sulfonyl chloride intermediate.

- Aminolysis with 1,4-diazepane proceeds smoothly to give the target compound with high yield (up to 98%).

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | PCl5 | Room temperature | ~78% | Converts sulfonate to sulfonyl chloride |

| Aminolysis | 1,4-Diazepane | Mild heating | ~98% | Forms 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane |

Summary Table of Preparation Methods

Research Findings and Considerations

- The patented nitration and oxidation process offers a scalable and efficient route to the key aromatic intermediate with controlled reaction parameters ensuring high purity.

- Metal-free diazotization and sulfone formation provide an environmentally friendly alternative for sulfone introduction.

- The aminolysis step with 1,4-diazepane is highly efficient, yielding the target compound in excellent purity and yield.

- Purification steps involving crystallization and pH adjustments are critical for isolating high-purity products.

- Safety considerations include handling strong acids, chlorinating agents, and controlling reaction temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane exhibits promising pharmacological properties that make it a candidate for drug development. Its structure suggests potential interactions with biological targets, particularly in the treatment of neurological disorders due to its diazepane core, which is known for anxiolytic and sedative effects.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane may exhibit antidepressant activity by modulating neurotransmitter systems. A study conducted on analogs demonstrated significant serotonin reuptake inhibition, suggesting that this compound could be explored further for its antidepressant potential.

Material Science Applications

Polymer Chemistry

The incorporation of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane into polymer matrices has been studied for enhancing material properties. Its sulfonyl group can improve thermal stability and mechanical strength when used as a modifier in polymer blends.

Data Table: Material Properties Comparison

| Property | Pure Polymer | Polymer + Diazepane Modifier |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Decomposition (°C) | 250 | 300 |

| Flexural Modulus (GPa) | 2 | 3 |

Environmental Applications

Environmental Remediation

The compound's nitro group may facilitate reactions that degrade pollutants in environmental applications. Studies have shown that nitroaromatic compounds can undergo reduction processes in anaerobic conditions, making this compound a candidate for investigating bioremediation strategies.

Case Study: Nitro Group Reduction

A detailed study on the reduction of nitro groups in similar compounds revealed that under specific conditions (e.g., presence of certain bacteria), the nitro group can be effectively reduced to amines, which are less toxic. This suggests potential applications in bioremediation of contaminated sites.

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

- Nitro Group : The 4-nitrophenyl substitution (as in 1-(4-Nitrophenyl)-1,4-diazepane) is associated with hypoxia-selective activation in prodrugs like KS117. The target compound’s 4-nitro group may similarly enable tumor-targeted activation under low oxygen conditions .

- Methylsulfonyl vs.

- Heteroaromatic Substitutions : Pyrazole () or thiophene () substituents confer receptor selectivity (e.g., 5-HT7R antagonism or D3 receptor binding), whereas nitro/methylsulfonyl groups may favor cytotoxic or prodrug mechanisms .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (estimated MW ~325 g/mol) is heavier than simpler analogs like 1-(4-Nitrophenyl)-1,4-diazepane (MW 221 g/mol), which may affect bioavailability.

- NMR Signatures : Aromatic protons in the 2-(methylsulfonyl)-4-nitrophenyl group would likely resonate at δ 7.5–8.5 ppm (similar to nitroaromatics in ), while diazepane protons appear at δ 1.5–3.5 ppm .

Biological Activity

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is , with a molecular weight of 273.31 g/mol. The compound features a diazepane ring substituted with a methylsulfonyl and a nitrophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.31 g/mol |

| Density | 1.181 g/cm³ |

| Boiling Point | 378.1 °C |

Synthesis

The synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane typically involves the reaction of 2-(Methylsulfonyl)-4-nitroaniline with homopiperazine under controlled conditions, often utilizing solvents and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. This interaction can lead to significant effects on cellular processes such as signal transduction and metabolic regulation.

Enzyme Inhibition Studies

Research has indicated that 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane exhibits enzyme inhibition properties. For instance, studies have shown that it can effectively inhibit certain proteases and kinases, which are crucial in cancer progression and other diseases .

Case Study: Enzyme Inhibition

A recent study evaluated the inhibitory effects of the compound on specific enzymes involved in cancer cell proliferation. The results demonstrated that at concentrations ranging from 5 µM to 20 µM, the compound significantly reduced enzyme activity by up to 70%, suggesting its potential as an anticancer agent .

Applications in Medicine

Due to its biological properties, this compound is being investigated for therapeutic applications, particularly in oncology. It has shown promise in preclinical studies for the development of novel anticancer drugs targeting specific signaling pathways involved in tumor growth and metastasis .

Toxicity and Safety Profile

While initial studies suggest potential therapeutic benefits, further research is required to fully understand the toxicity profile of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane. Toxicological assessments indicate that at lower concentrations, it exhibits minimal cytotoxicity towards normal human cells; however, higher concentrations may lead to significant cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane, and how can reaction efficiency be optimized?

- Methodological Answer : Multi-step synthesis typically involves coupling 1,4-diazepane with a functionalized nitroaryl sulfone precursor. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like catalyst loading, solvent polarity, and temperature. For instance, fractional factorial designs reduce experimental runs while identifying critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, accelerating optimization .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6) is recommended for purity assessment . Structural confirmation requires tandem techniques: NMR (¹H/¹³C, COSY, HSQC) for bond connectivity, mass spectrometry (HRMS) for molecular weight, and IR spectroscopy for functional groups (e.g., sulfonyl and nitro stretches).

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Buffer solutions (pH 1.2–8.0) simulate physiological conditions, guiding storage protocols .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) simulates binding to receptors like GABAₐ or kinases, using crystal structures from the PDB. Molecular Dynamics (MD) simulations assess binding stability under physiological conditions .

Q. How can contradictions in experimental data regarding the compound’s pharmacological activity be resolved?

- Methodological Answer : Replicate studies using standardized assays (e.g., radioligand binding for receptor affinity). Apply meta-analysis to aggregate data, identifying outliers via Grubbs’ test. Validate hypotheses using orthogonal methods (e.g., SPR for binding kinetics vs. cell-based functional assays) . Dose-response curves (EC₅₀/IC₅₀ comparisons) clarify potency discrepancies .

Q. What methodologies enable the optimization of reaction conditions to minimize by-products during synthesis?

- Methodological Answer : Use Response Surface Methodology (RSM) to model interactions between temperature, solvent, and stoichiometry. Inline analytics (ReactIR, PAT tools) monitor reaction progress in real-time, enabling early by-product detection . Kinetic studies (e.g., Eyring equation) identify rate-limiting steps for targeted optimization .

Q. How do the electronic effects of the methylsulfonyl and nitro groups influence the compound’s chemical behavior?

- Methodological Answer : Hammett substituent constants (σₚ for -SO₂CH₃ and -NO₂) quantify electron-withdrawing effects on reaction rates. Computational Natural Bond Orbital (NBO) analysis reveals charge distribution at key positions (e.g., diazepane nitrogen), guiding derivatization strategies . Spectroscopic titration (e.g., UV-Vis with varying pH) probes electronic transitions influenced by substituents .

Methodological Resources

- Experimental Design : Utilize factorial designs (2ᵏ or 3ᵏ) for multivariable optimization .

- Data Analysis : Apply multivariate statistics (PCA, PLS) to correlate structural features with bioactivity .

- Safety Protocols : Follow Chemical Hygiene Plans for handling nitro/sulfonyl compounds, including PPE and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.